molecular formula C10H13ClN2O3S3 B14660724 Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) CAS No. 40283-99-6

Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester)

Cat. No.: B14660724
CAS No.: 40283-99-6
M. Wt: 340.9 g/mol
InChI Key: FFDZEZLZHNZTBO-UHFFFAOYSA-N
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Description

Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) is a complex organosulfur compound It is characterized by the presence of a methanethiol group, a p-chlorophenylthio group, and an amidino group, all of which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) typically involves multiple steps, including the formation of the methanethiol group, the introduction of the p-chlorophenylthio group, and the amidination process. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding thiol or amine derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives with different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a tool for drug discovery.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organosulfur compounds with methanethiol, p-chlorophenylthio, or amidino groups. Examples include:

  • Methanethiol
  • p-Chlorophenylthiourea
  • Amidino derivatives

Uniqueness

Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

40283-99-6

Molecular Formula

C10H13ClN2O3S3

Molecular Weight

340.9 g/mol

IUPAC Name

1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanyl]-4-chlorobenzene

InChI

InChI=1S/C10H13ClN2O3S3/c11-8-1-3-9(4-2-8)17-6-5-13-10(12)7-18-19(14,15)16/h1-4H,5-7H2,(H2,12,13)(H,14,15,16)

InChI Key

FFDZEZLZHNZTBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCN=C(CSS(=O)(=O)O)N)Cl

Origin of Product

United States

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